Cas no 234098-45-4 (3-(4-bromofuran-2-yl)prop-2-enal)
3-(4-bromofuran-2-yl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromofuran-2-yl)prop-2-enal
- SCHEMBL4393184
- SCHEMBL4393186
- UQRSIWVKWPZGKA-OWOJBTEDSA-N
- EN300-1917472
- 234098-45-4
- 3-(4-bromo-furan-2-yl)-(E)-propenal
-
- Inchi: 1S/C7H5BrO2/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+
- InChI Key: UQRSIWVKWPZGKA-OWOJBTEDSA-N
- SMILES: BrC1=COC(/C=C/C=O)=C1
Computed Properties
- Exact Mass: 199.94729g/mol
- Monoisotopic Mass: 199.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 30.2Ų
3-(4-bromofuran-2-yl)prop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917472-0.05g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 0.05g |
$528.0 | 2023-09-17 | ||
| Enamine | EN300-1917472-0.1g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 0.1g |
$553.0 | 2023-09-17 | ||
| Enamine | EN300-1917472-0.25g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 0.25g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-1917472-0.5g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 0.5g |
$603.0 | 2023-09-17 | ||
| Enamine | EN300-1917472-1.0g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 1g |
$1086.0 | 2023-05-23 | ||
| Enamine | EN300-1917472-2.5g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 2.5g |
$1230.0 | 2023-09-17 | ||
| Enamine | EN300-1917472-5.0g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1917472-10.0g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-1917472-1g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 1g |
$628.0 | 2023-09-17 | ||
| Enamine | EN300-1917472-5g |
3-(4-bromofuran-2-yl)prop-2-enal |
234098-45-4 | 5g |
$1821.0 | 2023-09-17 |
3-(4-bromofuran-2-yl)prop-2-enal Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-(4-bromofuran-2-yl)prop-2-enal
Professional Introduction to 3-(4-bromofuran-2-yl)prop-2-enal (CAS No. 234098-45-4)
3-(4-bromofuran-2-yl)prop-2-enal, with the chemical formula C7H5BrO2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 234098-45-4, has garnered attention due to its versatile structural features and potential applications in drug development. The presence of both a brominated furan ring and an aldehyde functional group makes it a valuable intermediate in the synthesis of various bioactive molecules.
The bromofuran moiety is particularly noteworthy as it introduces a reactive site that can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the design of novel therapeutic agents. The aldehyde group, on the other hand, serves as a nucleophilic acceptor, enabling condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. 3-(4-bromofuran-2-yl)prop-2-enal has emerged as a key building block in this endeavor. For instance, studies have demonstrated its utility in synthesizing inhibitors of enzymes involved in cancer metabolism. The bromine atom on the furan ring allows for selective modifications, enabling the creation of derivatives with enhanced binding affinity and selectivity towards specific enzymatic targets.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the structural flexibility of 3-(4-bromofuran-2-yl)prop-2-enal to develop novel inhibitors that disrupt aberrant signaling cascades. The aldehyde group facilitates the introduction of pharmacophoric elements that interact with the active site of kinases, while the bromofuran ring provides a scaffold for further derivatization to optimize potency and reduce off-target effects.
The compound has also shown promise in the development of antimicrobial agents. The unique combination of functional groups in 3-(4-bromofuran-2-yl)prop-2-enal allows for the creation of molecules that can interfere with bacterial cell wall synthesis or metabolic pathways. Recent studies have highlighted its role in generating derivatives with potent activity against multidrug-resistant strains of bacteria. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.
In addition to its applications in drug discovery, 3-(4-bromofuran-2-yl)prop-2-enal has found utility in materials science. Its ability to undergo diverse chemical transformations makes it a valuable precursor for synthesizing polymers and organic electronics materials. For example, researchers have utilized this compound to develop conductive polymers that exhibit excellent charge transport properties. These materials are essential for applications such as flexible displays and organic photovoltaics.
The synthesis of 3-(4-bromofuran-2-yl)prop-2-enal typically involves multi-step organic transformations starting from commercially available furan derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed oxidation processes, have been employed to achieve high yields and purity. The growing interest in green chemistry has also spurred efforts to develop more sustainable synthetic routes for this compound, emphasizing atom economy and minimal waste generation.
The chemical properties of 3-(4-bromofuran-2-yl)prop-2-enal make it an attractive candidate for further exploration in medicinal chemistry. Its structural features offer multiple points for functionalization, allowing chemists to tailor its properties for specific biological targets. As research continues to uncover new therapeutic opportunities, this compound is likely to remain at the forefront of molecular innovation.
In conclusion, 3-(4-bromofuran-2-yl)prop-2-enal (CAS No. 234098-45-4) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural composition enables diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules and advanced materials. With ongoing research efforts focused on expanding its applications, this compound is poised to contribute substantially to scientific advancements in the coming years.
234098-45-4 (3-(4-bromofuran-2-yl)prop-2-enal) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)